REACTION_CXSMILES
|
[CH2:1](Cl)[CH:2]=[CH2:3].[C:5](=[O:10])([O:8][CH3:9])[O:6][CH3:7].CO[C:13]1C=CC(O)=C[CH:14]=1.C(=O)=O>>[C:5](=[O:8])([O:6][CH3:7])[O:10][CH2:1][CH:2]=[CH2:3].[C:5](=[O:10])([O:8][CH2:9][CH:13]=[CH2:14])[O:6][CH2:1][CH:2]=[CH2:3]
|
Name
|
polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
76.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
polymeric catalyst
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After separating the catalyst
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC=C)(OC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23.8% |
Name
|
|
Type
|
product
|
Smiles
|
C(OCC=C)(OCC=C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1](Cl)[CH:2]=[CH2:3].[C:5](=[O:10])([O:8][CH3:9])[O:6][CH3:7].CO[C:13]1C=CC(O)=C[CH:14]=1.C(=O)=O>>[C:5](=[O:8])([O:6][CH3:7])[O:10][CH2:1][CH:2]=[CH2:3].[C:5](=[O:10])([O:8][CH2:9][CH:13]=[CH2:14])[O:6][CH2:1][CH:2]=[CH2:3]
|
Name
|
polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
76.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
polymeric catalyst
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After separating the catalyst
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC=C)(OC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23.8% |
Name
|
|
Type
|
product
|
Smiles
|
C(OCC=C)(OCC=C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |